molecular formula C8H7Br2NO3 B14716980 Methyl 4-amino-3,5-dibromo-2-hydroxybenzoate CAS No. 6970-45-2

Methyl 4-amino-3,5-dibromo-2-hydroxybenzoate

Cat. No.: B14716980
CAS No.: 6970-45-2
M. Wt: 324.95 g/mol
InChI Key: BMADYDCSAWWAFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-amino-3,5-dibromo-2-hydroxybenzoate is an organic compound with the molecular formula C8H7Br2NO3 It is a derivative of benzoic acid, featuring bromine, amino, and hydroxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-3,5-dibromo-2-hydroxybenzoate typically involves the bromination of methyl 4-amino-2-hydroxybenzoate. The reaction is carried out by adding bromine to a solution of methyl 4-amino-2-hydroxybenzoate in an appropriate solvent, such as acetic acid, under controlled temperature conditions. The reaction mixture is then purified to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as bromination, purification, and crystallization to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3,5-dibromo-2-hydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of methyl 4-amino-3,5-dibromo-2-oxobenzoate.

    Reduction: Formation of methyl 4-amino-3,5-dibromo-2-aminobenzoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-amino-3,5-dibromo-2-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique functional groups.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-amino-3,5-dibromo-2-hydroxybenzoate depends on its interaction with specific molecular targets. The compound’s functional groups allow it to interact with enzymes, receptors, and other biomolecules, potentially inhibiting or modifying their activity. The exact pathways and targets involved can vary based on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,5-dibromo-2-hydroxybenzoate
  • Methyl 4-amino-3-hydroxybenzoate
  • Methyl 3,5-dibromo-4-hydroxybenzoate

Uniqueness

Methyl 4-amino-3,5-dibromo-2-hydroxybenzoate is unique due to the presence of both amino and hydroxy groups on the benzoic acid ring, along with bromine atoms. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

6970-45-2

Molecular Formula

C8H7Br2NO3

Molecular Weight

324.95 g/mol

IUPAC Name

methyl 4-amino-3,5-dibromo-2-hydroxybenzoate

InChI

InChI=1S/C8H7Br2NO3/c1-14-8(13)3-2-4(9)6(11)5(10)7(3)12/h2,12H,11H2,1H3

InChI Key

BMADYDCSAWWAFM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1O)Br)N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.